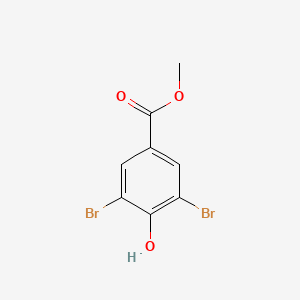

Methyl 3,5-dibromo-4-hydroxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-dibromo-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGJGYZKXBLIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194523 | |

| Record name | Methyl 3,5-dibromo-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41727-47-3 | |

| Record name | Methyl 3,5-dibromo-4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41727-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,5-dibromo-4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041727473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,5-dibromo-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,5-dibromo-4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 3,5-dibromo-4-hydroxybenzoate CAS number"

An In-depth Technical Guide to Methyl 3,5-dibromo-4-hydroxybenzoate

Introduction

This compound is a halogenated aromatic compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a hydroxyl group and two bromine atoms ortho to it on a benzene ring, provides multiple reactive sites for further chemical modifications. This guide offers a comprehensive overview of its chemical and physical properties, a plausible synthetic pathway with mechanistic considerations, analytical characterization methods, its applications in research and drug development, and essential safety and handling protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a detailed understanding of this versatile building block.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a white to off-white crystalline powder. Its core identity is defined by the Chemical Abstracts Service (CAS) number 41727-47-3 .[1][2] The molecular structure consists of a methyl benzoate core with bromine substituents at the 3 and 5 positions and a hydroxyl group at the 4 position.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 41727-47-3 | [1][2] |

| Molecular Formula | C₈H₆Br₂O₃ | [1][2][3] |

| Molecular Weight | 309.94 g/mol | [1][3][4] |

| IUPAC Name | This compound | [2][3][5] |

| Synonyms | Benzoic acid, 3,5-dibromo-4-hydroxy-, methyl ester; 3,5-Dibromo-4-hydroxybenzoic Acid Methyl Ester | [1] |

| Appearance | White to Almost white powder to crystal | [6] |

| Melting Point | 119.0-125.0 °C | [2][5] |

| SMILES | COC(=O)C1=CC(Br)=C(O)C(Br)=C1 | [2][3][5] |

| InChI Key | NVGJGYZKXBLIKY-UHFFFAOYSA-N | [2][3][5] |

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the electrophilic bromination of methyl 4-hydroxybenzoate. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is occupied by the methyl ester group, electrophilic substitution is directed to the two ortho positions, which are highly activated.

The reaction of methyl p-hydroxybenzoate with bromine can lead to a mixture of the mono-brominated product (methyl 3-bromo-4-hydroxybenzoate) and the di-brominated product (this compound).[7] To favor the formation of the disubstituted product, a molar excess of the brominating agent is typically used.

Plausible Synthetic Protocol

The following is a generalized, plausible protocol for the synthesis of this compound.

-

Dissolution: Dissolve methyl 4-hydroxybenzoate in a suitable solvent, such as glacial acetic acid or a halogenated alkane like dichloromethane.[7]

-

Cooling: Cool the solution in an ice bath to a temperature between 0-5 °C.[7]

-

Bromination: Slowly add at least two equivalents of liquid bromine dropwise to the cooled solution while stirring. The temperature should be carefully controlled during the addition to prevent unwanted side reactions.

-

Reaction: Allow the reaction to stir at a low temperature or room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.[7]

-

Work-up: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as toluene, to yield the final product.[7]

Caption: A generalized workflow for the synthesis of this compound.

Section 3: Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the phenolic hydroxyl proton, and a singlet for the methyl ester protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with different signals for the substituted and unsubstituted carbons), and the methyl carbon.[3]

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the phenol, the C=O stretch of the ester, and C-Br stretches.[3]

Table 2: Key Spectral Data

| Technique | Key Peaks/Signals | Source(s) |

| ¹³C NMR | Spectral data available in databases. | [3] |

| GC-MS | Top mass-to-charge ratio (m/z) peaks at 279, 62, and 277. | [3] |

| ATR-IR | Spectrum available in databases. | [3] |

Section 4: Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate for the synthesis of more complex molecules. The functional groups on the molecule—the phenolic hydroxyl, the methyl ester, and the bromine atoms—offer multiple avenues for synthetic transformations.

-

Building Block: It serves as a foundational structure for introducing a 3,5-dibromo-4-hydroxyphenyl moiety into larger molecules.

-

Derivatization:

-

The hydroxyl group can be alkylated to form ethers or acylated to form esters, which is a common strategy in medicinal chemistry to alter a compound's solubility, lipophilicity, and biological activity.[8]

-

The ester group can be hydrolyzed to the corresponding carboxylic acid (3,5-dibromo-4-hydroxybenzoic acid) or converted to an amide.

-

The bromine atoms can be replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.

-

While specific, large-scale applications in established drugs are not widely documented, its structural motifs are present in various biologically active compounds, suggesting its potential as a scaffold in drug discovery.[8] Structurally related bromo-hydroxybenzoates are used in the preparation of selective inhibitors and other complex molecules for scientific research.[9]

Caption: Synthetic utility of this compound as an intermediate.

Section 5: Safety, Handling, and Storage

This compound is classified as an irritant.[3] Proper safety precautions must be observed when handling this chemical.

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][10][11][12] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][10][11][12] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [3][10][11] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.[6][11][13]

-

Eye Protection: Wear safety glasses with side-shields or goggles.[6][11]

-

Hand Protection: Wear compatible chemical-resistant gloves.[6][11]

-

Skin and Body Protection: Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[6][11]

-

Hygiene: Wash hands thoroughly after handling.[11][13] Avoid breathing dust.[6][11]

First Aid Measures

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][13]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[11][13]

-

If Swallowed: Clean mouth with water and get medical attention.[6]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][11][13]

Conclusion

This compound, identified by CAS number 41727-47-3, is a key synthetic intermediate with a well-defined set of physicochemical properties. Its synthesis is straightforward via the electrophilic bromination of methyl 4-hydroxybenzoate. The compound's utility lies in the versatility of its functional groups, which allow for a wide range of chemical modifications, making it a valuable building block for creating complex organic molecules. While it may cause skin, eye, and respiratory irritation, it can be handled safely by adhering to standard laboratory safety protocols. For researchers in medicinal chemistry and organic synthesis, this compound represents a valuable tool for the development of novel molecular entities.

References

- Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd.

- TCI Chemicals.

- Thermo Fisher Scientific.

- Fisher Scientific.

- Thermo Fisher Scientific.

- PubChem.

- Methyl 3-bromo-4-hydroxybenzoate - SAFETY D

- Sigma-Aldrich.

- PubChem.

- Thermo Fisher Scientific.

- Thermo Fisher Scientific.

- 3 - SAFETY D

- Echemi.

- Google Patents.

- Benchchem.

- NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. Methyl 3,5-Dibromo-4-Hydroxybenzoate – Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. [ratnamani.in]

- 2. This compound, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | C8H6Br2O3 | CID 726975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Methyl 3,5-dibromo-4-methylbenzoate | C9H8Br2O2 | CID 624016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of Methyl 3,5-dibromo-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed and in-depth protocol for the synthesis of Methyl 3,5-dibromo-4-hydroxybenzoate, a key intermediate in the development of various pharmaceutical and bioactive molecules. The synthesis is achieved through the electrophilic bromination of Methyl 4-hydroxybenzoate. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, details purification techniques, and presents comprehensive characterization data. Furthermore, it emphasizes the critical safety precautions necessary for handling the hazardous materials involved. The guide is structured to offer both practical instructions for laboratory execution and a deeper understanding of the underlying chemical principles, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a halogenated aromatic ester of significant interest in medicinal chemistry and organic synthesis. The presence of two bromine atoms on the benzene ring profoundly influences the molecule's electronic and lipophilic properties, making it a versatile building block for the synthesis of more complex target molecules. The hydroxyl and methyl ester functionalities offer reactive handles for further chemical transformations, such as etherification, esterification, and amidation.

The core utility of this compound lies in its role as a precursor to novel therapeutic agents. The strategic placement of the bromine atoms can enhance the binding affinity of a drug candidate to its biological target, improve its metabolic stability, and increase its cell membrane permeability. Consequently, a reliable and well-documented synthetic route to high-purity this compound is of paramount importance to the drug discovery and development pipeline.

The Chemical Transformation: An Overview

The synthesis of this compound is achieved via the electrophilic aromatic substitution of Methyl 4-hydroxybenzoate with molecular bromine. The hydroxyl group (-OH) of the starting material is a strongly activating, ortho, para-directing group, making the aromatic ring highly susceptible to electrophilic attack. The ester group (-COOCH₃) is a deactivating, meta-directing group. The directing effects of the hydroxyl group dominate, leading to substitution at the positions ortho to it (positions 3 and 5).

The reaction is typically carried out in a suitable solvent, with glacial acetic acid being a common choice. The use of a slight excess of bromine ensures the complete dibromination of the aromatic ring.

Reaction Mechanism

The mechanism of this electrophilic bromination proceeds in a stepwise fashion:

-

Polarization of Bromine: The bromine molecule (Br₂) becomes polarized as it approaches the electron-rich aromatic ring of Methyl 4-hydroxybenzoate.

-

Formation of the Sigma Complex (Arenium Ion): The π electrons of the aromatic ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A base (such as the solvent or another molecule) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the mono-brominated intermediate, Methyl 3-bromo-4-hydroxybenzoate.

-

Second Bromination: Due to the continued activation by the hydroxyl group, the mono-brominated intermediate readily undergoes a second electrophilic substitution at the other vacant ortho position (position 5) to yield the final product, this compound.

The formation of the dibrominated product is a common outcome when reacting phenols with an excess of bromine.[1][2][3]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Purity |

| Methyl 4-hydroxybenzoate | C₈H₈O₃ | 152.15 | 99-76-3 | ≥99% |

| Bromine | Br₂ | 159.81 | 7726-95-6 | ≥99.5% |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | ≥99.7% |

| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | ≥99.8% |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | 7772-98-7 | ≥98% |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | ≥99.5% |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | ≥99% |

Equipment

-

Round-bottom flask (appropriate size for the scale of the reaction)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Heating mantle or oil bath

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Synthetic Procedure

The following procedure is adapted from established methodologies for the bromination of phenolic compounds.[4]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar. Add Methyl 4-hydroxybenzoate (1.0 eq) and dichloromethane (a suitable volume to dissolve the starting material, e.g., 10-20 mL per gram of starting material).

-

Dissolution and Cooling: Stir the mixture until the Methyl 4-hydroxybenzoate is completely dissolved. Cool the flask in an ice bath to 0-5 °C.

-

Preparation of Bromine Solution: In a separate container, carefully prepare a solution of bromine (2.2 eq) in glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).

-

Slow Addition of Bromine: Transfer the bromine solution to a dropping funnel and add it dropwise to the cooled solution of Methyl 4-hydroxybenzoate over a period of 30-60 minutes. Maintain the reaction temperature between 0-5 °C during the addition. The reaction mixture will turn from colorless to a reddish-brown color.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours.

-

Work-up - Quenching Excess Bromine: Once the reaction is complete, carefully quench the excess bromine by slowly adding a saturated aqueous solution of sodium thiosulfate until the reddish-brown color disappears and the solution becomes colorless or pale yellow.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Add water and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and a saturated solution of sodium chloride (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity crystalline product.

-

Solvent Selection: Toluene is a suitable solvent for the recrystallization of this compound.[4]

-

Procedure:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of hot toluene to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to induce complete crystallization.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold toluene.

-

Dry the purified crystals in a vacuum oven.

-

Characterization of this compound

Accurate characterization of the synthesized compound is crucial for validating its identity and purity.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₆Br₂O₃ |

| Molecular Weight | 309.94 g/mol [5] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 122-125 °C[6] |

| CAS Number | 41727-47-3[5] |

Spectroscopic Data

The following spectroscopic data is consistent with the structure of this compound.[5]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The spectrum will show a singlet for the two equivalent aromatic protons.

-

A singlet for the methyl ester protons.

-

A broad singlet for the hydroxyl proton (which may be exchangeable with D₂O).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The spectrum will show distinct signals for the different carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

-

-

IR (Infrared) Spectroscopy:

-

A broad absorption band corresponding to the O-H stretching of the hydroxyl group.

-

A strong absorption band for the C=O stretching of the ester group.

-

Absorption bands corresponding to C-Br stretching and C-O stretching.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for the two bromine atoms. Fragmentation patterns will be consistent with the structure.

-

Safety and Hazard Management

The synthesis of this compound involves the use of hazardous chemicals that require strict adherence to safety protocols.

-

Bromine: Highly corrosive, toxic by inhalation and skin contact, and a strong oxidizing agent. Always handle bromine in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, and a lab coat.[7]

-

Glacial Acetic Acid: Corrosive and can cause severe skin and eye burns. Handle in a fume hood and wear appropriate PPE.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Use only in a well-ventilated area or fume hood.

-

Waste Disposal: All bromine-containing waste must be collected in a designated, properly labeled waste container. Neutralize any residual bromine with sodium thiosulfate before disposal. Follow all institutional and local regulations for the disposal of chemical waste.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide provides a comprehensive and authoritative resource for the synthesis of this compound. By following the detailed experimental protocol and adhering to the stringent safety guidelines, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The provided characterization data serves as a benchmark for ensuring the identity and purity of the synthesized compound. This guide is intended to empower scientists with the knowledge and practical insights necessary for the successful and safe execution of this important chemical transformation.

References

- askIITians. (2025, March 8).

- Vedantu. (n.d.).

- Allen. (n.d.).

- Vedantu. (n.d.).

- Rutgers University. (n.d.).

- Google Patents. (n.d.).

- PubChem. (n.d.).

- PubChem. (n.d.). Bromine.

- PubChem. (n.d.).

- PubChem. (n.d.). Acetic acid.

- PubChem. (n.d.). Dichloromethane.

- PubChem. (n.d.).

- PubChem. (n.d.). Toluene.

- PubChem. (n.d.).

- Ataman Kimya. (n.d.).

- Wikipedia. (n.d.). Methylparaben.

- FAO. (n.d.).

- Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. (n.d.).

- ChemicalBook. (n.d.). 3,5-Dibromosalicylic acid.

Sources

- 1. When phenol is treated with excess bromine water it class 11 chemistry CBSE [vedantu.com]

- 2. When phenol in treated with excess bromine water, it gives [allen.in]

- 3. Phenol when treated with the excess of bromine water class 12 chemistry CBSE [vedantu.com]

- 4. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 5. This compound | C8H6Br2O3 | CID 726975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 3,5-Dibromo-4-Hydroxybenzoate – Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. [ratnamani.in]

- 7. pubs.acs.org [pubs.acs.org]

Introduction: A Versatile Halogenated Phenolic Ester

An In-Depth Technical Guide to Methyl 3,5-dibromo-4-hydroxybenzoate

This compound is a halogenated aromatic compound of significant interest in synthetic organic chemistry and drug discovery. As a functionalized phenolic ester, it serves as a versatile intermediate and building block for more complex molecular architectures. The presence of multiple reactive sites—a nucleophilic hydroxyl group, an ester moiety susceptible to hydrolysis or amidation, and two bromine atoms that can participate in cross-coupling reactions—makes it a valuable precursor for a wide range of chemical transformations.

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to offer field-proven insights into the compound's properties, synthesis, characterization, and safe handling, grounded in authoritative references.

Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective use in research and development. This compound is a white to off-white solid at room temperature.[1][2] Its key identifiers and physicochemical properties are summarized below for rapid reference.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 41727-47-3 | [1][3][4] |

| Molecular Formula | C₈H₆Br₂O₃ | [3][4] |

| Molecular Weight | 309.94 g/mol | [3][5] |

| InChI Key | NVGJGYZKXBLIKY-UHFFFAOYSA-N | [3][4] |

| SMILES | COC(=O)C1=CC(=C(C(=C1)Br)O)Br | [3][4] |

| Synonyms | 3,5-Dibromo-4-hydroxybenzoic acid methyl ester, Methyl dibromosalicylate | [1][3] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to Off-White Solid/Powder | [1][2] |

| Melting Point | 119-125 °C | [1][2][4] |

| Boiling Point | 297.2 ± 35.0 °C (Predicted) | [1] |

| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol (slightly). | [1][6][7] |

| pKa | 5.30 ± 0.23 (Predicted) | [1] |

| Storage Temp. | Refrigerator (2-8 °C) | [1] |

Structural Elucidation and Spectroscopic Signature

The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. The structure, shown below, dictates a predictable pattern of signals.

Caption: Chemical Structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly characteristic. Due to the symmetrical substitution pattern, the two aromatic protons (at C2 and C6) are chemically equivalent and should appear as a sharp singlet. The chemical shift would be downfield due to the deshielding effects of the bromine atoms and the carbonyl group. Another singlet would correspond to the three protons of the methyl ester group (-OCH₃), while the phenolic proton (-OH) would appear as a broad singlet, the position of which is concentration and solvent dependent.

-

¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon, the methoxy carbon, and four signals for the aromatic carbons (C1, C2/C6, C3/C5, and C4), reflecting the molecule's symmetry.

-

FT-IR: The infrared spectrum provides key functional group information. Expect to see a broad absorption band for the O-H stretch of the phenol, a sharp peak for the C=O stretch of the ester, and characteristic peaks for C-O stretching and C-Br stretching, as well as aromatic C=C and C-H bending.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4 peaks), which is a definitive confirmation of its dibrominated nature. The molecular ion peak would be observed at m/z corresponding to its molecular weight.[3]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most reliably achieved via the direct esterification of its corresponding carboxylic acid, 3,5-dibromo-4-hydroxybenzoic acid.[8][9] This method, a classic Fischer esterification, offers high yields and avoids the regioselectivity issues associated with direct bromination of methyl 4-hydroxybenzoate, where di-substitution can be a significant side reaction.[10][11]

Caption: Fischer Esterification pathway for the synthesis of the title compound.

Protocol: Synthesis via Fischer Esterification

This protocol describes a robust method for synthesizing the title compound from its commercially available carboxylic acid precursor.

Materials:

-

3,5-Dibromo-4-hydroxybenzoic acid (1.0 eq)

-

Methanol (reagent grade, excess, ~20-30 mL per gram of acid)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~2-3 drops per gram of acid)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromo-4-hydroxybenzoic acid.[9]

-

Reagent Addition: Add an excess of methanol to the flask. The acid may not fully dissolve initially.

-

Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid.

-

Causality Insight: The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the methanol.

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours, evidenced by the disappearance of the starting material spot.

-

Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) two to three times.

-

Trustworthiness Check: This step ensures the efficient transfer of the organic-soluble product from the aqueous phase.

-

-

Work-up - Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Causality Insight: The bicarbonate wash is critical to remove both the sulfuric acid catalyst and any unreacted starting material, preventing them from co-precipitating with the product upon solvent removal.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) to afford the final product as a white crystalline solid.

Key Applications and Chemical Reactivity

The primary value of this compound lies in its utility as a chemical intermediate. Its trifunctional nature allows for selective and sequential modifications.

-

Precursor for Complex Ligands: It is explicitly used to synthesize 4-hydroxy-3,5-di-pyridin-2-yl-benzoic acid methyl ester.[4][7] This transformation likely involves a Suzuki or Stille cross-coupling reaction at the C-Br positions, demonstrating the utility of the bromo-substituents as handles for C-C bond formation.

-

Pharmaceutical Intermediate: The parent acid, 3,5-dibromo-4-hydroxybenzoic acid, is an intermediate in the preparation of Benzbromarone, a uricosuric agent used to treat gout.[12] This positions the methyl ester as a closely related and potentially useful building block in medicinal chemistry programs.

-

Reactivity Profile:

-

O-Alkylation/Acylation: The phenolic hydroxyl group can be readily alkylated or acylated to introduce new functionalities or to act as a protecting group.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bonds are prime sites for reactions like Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of aryl, vinyl, or alkynyl groups.

-

Ester Modification: The methyl ester can be hydrolyzed back to the carboxylic acid or converted to amides via aminolysis, providing access to another class of derivatives.

-

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for user safety. The compound is classified as an irritant.[1]

Table 3: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Source(s) |

| Hazard | H315 | Causes skin irritation | [3] |

| Hazard | H319 | Causes serious eye irritation | [3] |

| Hazard | H335 | May cause respiratory irritation | [13] |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [13] |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection | [13] |

| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [13] |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [13] |

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[14]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[13][14]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][14]

-

It is recommended to store the compound under refrigeration.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.[7]

Analytical Workflow: Quality Control of a Synthesized Batch

Ensuring the purity and identity of a newly synthesized batch of this compound is a critical, self-validating step in any research workflow. The following diagram and protocol outline a standard quality control process.

Caption: A typical quality control workflow for validating a synthesized chemical batch.

-

Thin Layer Chromatography (TLC): A quick, preliminary check. A single spot with an Rf value matching a reference standard in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane) indicates probable purity. The absence of a spot corresponding to the starting material confirms reaction completion.

-

Melting Point Determination: A sharp melting point within the literature range (119-125 °C) is a strong indicator of high purity.[1][4] Impurities typically depress and broaden the melting range.

-

High-Performance Liquid Chromatography (HPLC): The definitive method for quantitative purity assessment. A reverse-phase HPLC method can be developed to separate the product from any residual starting materials or by-products. The peak area percentage of the main peak should be >98% for most research applications.

-

Spectroscopic Confirmation: An ¹H NMR spectrum should be acquired and compared against the expected chemical shifts and integration values. This provides final, unambiguous confirmation of the chemical structure.

Conclusion

This compound is more than just a catalog chemical; it is a potent synthetic tool. Its well-defined physical properties, predictable spectroscopic signature, and straightforward synthesis make it an accessible and reliable intermediate. The strategic placement of its bromo, hydroxyl, and ester functional groups provides a platform for diverse chemical modifications, cementing its role as a valuable building block for academic and industrial researchers engaged in the synthesis of novel materials, ligands, and potential therapeutic agents. Proper adherence to safety and handling protocols is paramount to harnessing its full synthetic potential.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3,5-Dibromo-4-hydroxybenzoic Acid. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Dibromo-4-hydroxybenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Ark Pharm, Inc. (n.d.). 3,5-Dibromo-4-hydroxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dibromo-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. (n.d.). This compound. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 98%. Retrieved from [Link]

- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

-

PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]

Sources

- 1. This compound CAS#: 41727-47-3 [amp.chemicalbook.com]

- 2. A10799.18 [thermofisher.com]

- 3. This compound | C8H6Br2O3 | CID 726975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. This compound, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 8. 3,5-Dibromo-4-hydroxybenzoic Acid | 3337-62-0 [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 11. Methyl 3-bromo-4,5-dihydroxybenzoate | 65841-10-3 | Benchchem [benchchem.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to Methyl 3,5-dibromo-4-hydroxybenzoate: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of Methyl 3,5-dibromo-4-hydroxybenzoate, a halogenated phenolic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies with mechanistic insights, and discuss its current and potential applications as a versatile chemical building block.

Core Molecular Profile

This compound is a derivative of benzoic acid characterized by a methyl ester functional group and two bromine atoms substituted at the ortho positions relative to a phenolic hydroxyl group. This specific arrangement of functional groups imparts a unique combination of reactivity and physical properties, making it a valuable intermediate in the synthesis of more complex molecules.

Caption: Core identity of this compound.

Physicochemical and Spectroscopic Properties

The quantitative characteristics of a compound are critical for its application in experimental design. The properties of this compound are summarized below. This data is essential for determining appropriate solvents, reaction conditions, and purification techniques.

| Property | Value | Source |

| Molecular Weight | 309.93 g/mol | [1] |

| Molecular Formula | C₈H₆Br₂O₃ | [1][2][3][4] |

| CAS Number | 41727-47-3 | [1][3][4][5] |

| Melting Point | 123-125 °C | [2] |

| Physical State | Solid | [2] |

| Solubility | Slightly soluble in water | [6] |

| IUPAC Name | This compound | [4] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are available through public databases such as PubChem, providing a spectral fingerprint for identity confirmation.[4]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached via two primary, logically sound pathways. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Route A: Fischer Esterification of 3,5-dibromo-4-hydroxybenzoic acid

This is the most direct route. It involves the acid-catalyzed reaction between the parent carboxylic acid and methanol.

Mechanism Rationale: The reaction proceeds via the classic Fischer esterification mechanism. A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic. This activation facilitates nucleophilic attack by the hydroxyl oxygen of methanol. Subsequent proton transfers and elimination of a water molecule yield the final ester product. This method is highly reliable for producing a clean product.

Caption: Workflow for the synthesis via Fischer Esterification.

Route B: Electrophilic Bromination of Methyl 4-hydroxybenzoate

An alternative approach involves the direct bromination of the more readily available starting material, Methyl 4-hydroxybenzoate.

Mechanism Rationale: The phenolic hydroxyl group is a potent activating and ortho, para-directing group in electrophilic aromatic substitution. The two positions ortho to the hydroxyl group (C3 and C5) are highly activated towards electrophiles like Br₂. The reaction can be difficult to control, as the high reactivity can lead to the formation of the mono-brominated species, Methyl 3-bromo-4-hydroxybenzoate, as well as the desired di-brominated product.[7] Achieving high selectivity for the di-brominated product requires careful control of stoichiometry (at least two equivalents of bromine) and reaction conditions.

Self-Validating Experimental Protocol: Fischer Esterification

This protocol is designed to be self-validating through in-process monitoring, ensuring reaction completion and product purity. A similar procedure is effective for related hydroxybenzoates.[8][9]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dibromo-4-hydroxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) to the solution.

-

Heating: Heat the reaction mixture to reflux (approximately 65-80°C) using a heating mantle.

-

In-Process Monitoring (Trustworthiness): Monitor the reaction progress periodically (e.g., every 2-4 hours) using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The disappearance of the starting carboxylic acid spot (which is typically more polar) and the appearance of a new, less polar product spot indicates reaction progression. The reaction is complete when the starting material is no longer visible by TLC.

-

Workup and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: Recrystallize the crude solid from a suitable solvent system (e.g., methanol/water or ethanol) to afford the pure this compound as a solid.

Applications in Research and Drug Development

While specific applications of this compound in marketed pharmaceuticals are not widely documented, its true value lies in its role as a versatile organic building block and a scaffold for chemical libraries.[3][10] The strategic placement of its functional groups opens multiple avenues for molecular elaboration.

-

Scaffold for Medicinal Chemistry: The core structure can be modified at three key positions. The phenolic hydroxyl can undergo etherification to modulate properties like solubility and target binding. The ester can be hydrolyzed to the corresponding carboxylic acid for further derivatization. The bromine atoms are ideal handles for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of complex carbon-carbon and carbon-heteroatom bonds.

-

Analogue Synthesis: The study of related hydroxybenzoic acid derivatives has shown promise in various therapeutic areas.[11] For example, some analogues have been investigated for targeting cell survival pathways in cancer research.[12] This compound provides a robust starting point for creating novel analogues with potentially enhanced biological activity.

-

Proteomics Research: It is listed as a specialty chemical for applications in proteomics research, although specific use-cases are proprietary.[10] This may involve its use as a cross-linking agent or as part of a larger molecule designed to interact with specific proteins.

Caption: Potential synthetic modifications of the core scaffold.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[4]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is a chemical intermediate whose utility is defined by its structural features. With a molecular weight of 309.93 g/mol , it is a readily characterizable solid. Its synthesis is straightforward, particularly via the esterification of its parent acid, and its true potential is realized in its role as a multi-functional scaffold. For researchers and drug development professionals, it represents a valuable starting point for the synthesis of novel compounds with tailored properties for a wide range of scientific applications.

References

- This compound. Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd.

- Methyl 3,5-Dibromo-4-Hydroxybenzo

- Methyl 3, 5-dibromo-4-hydroxybenzo

- This compound.

- METHYL 3,5-DIBROMO-4-HYDROXYBENZO

- Methyl 3,5-dibromo-4-methylbenzoate.

- Methyl 3,5-dibromo-4-methylbenzoate.

- Methyl 3-bromo-4-hydroxybenzo

- 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

- Methyl 3,5-dibromo-4-hydroxybenzo

- The Role of Methyl 4-hydroxy-3,5-dimethylbenzoate in Pharmaceutical Synthesis: A Review of Current Applic

- Methyl 3,5-dibromo-4-hydroxybenzo

- Synthesis of methyl 3-hydroxybenzo

- An In-Depth Technical Guide to Methyl 3-hydroxy-4,5-dimethoxybenzo

Sources

- 1. Methyl 3,5-Dibromo-4-Hydroxybenzoate – Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. [ratnamani.in]

- 2. indiamart.com [indiamart.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | C8H6Br2O3 | CID 726975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 41727-47-3 [amp.chemicalbook.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 8. Methyl 3-bromo-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. scbt.com [scbt.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to Methyl 3,5-dibromo-4-hydroxybenzoate: Synthesis, Characterization, and Application

Abstract: This technical guide provides an in-depth analysis of Methyl 3,5-dibromo-4-hydroxybenzoate, a key chemical intermediate in synthetic chemistry. The document delineates its formal nomenclature, physicochemical properties, and spectroscopic signature. A primary focus is placed on a detailed, field-proven protocol for its synthesis via Fischer-Speier esterification of 3,5-dibromo-4-hydroxybenzoic acid, including a discussion of the underlying reaction mechanism. Furthermore, this guide outlines its established applications and critical safety and handling procedures. Designed for researchers and drug development professionals, this paper synthesizes technical data with practical insights to serve as an authoritative resource.

Nomenclature and Chemical Identification

The unambiguous identification of a chemical entity is foundational to scientific research. The compound of interest is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1] This name precisely describes a methyl ester derivative of benzoic acid, substituted with two bromine atoms at positions 3 and 5, and a hydroxyl group at position 4 of the benzene ring.

For cross-referencing and database integration, a variety of identifiers are used. These are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 41727-47-3 | PubChem[1], Thermo Fisher[2] |

| Molecular Formula | C₈H₆Br₂O₃ | PubChem[1], Thermo Fisher[2] |

| Molecular Weight | 309.94 g/mol | PubChem[1], ChemicalBook[3] |

| Canonical SMILES | COC(=O)C1=CC(=C(C(=C1)Br)O)Br | PubChem[1], Thermo Fisher[2] |

| InChI Key | NVGJGYZKXBLIKY-UHFFFAOYSA-N | PubChem[1], Thermo Fisher[2] |

Common synonyms for this compound include 3,5-Dibromo-4-hydroxybenzoic Acid Methyl Ester and Methyl-4-hydroxy-3,5-dibromobenzoate.[1][3]

Physicochemical and Spectroscopic Profile

Understanding the physical properties and spectroscopic characteristics is essential for handling, reaction monitoring, and final product verification.

Physicochemical Properties

This compound is typically supplied as a white to off-white crystalline powder.[3] Its key physical properties are detailed below.

| Property | Value | Source |

| Appearance | White to Off-White Solid/Powder | ChemicalBook[3] |

| Melting Point | 119-125 °C | Thermo Fisher[2], ChemicalBook[3] |

| Solubility | Slightly soluble in water, DMSO, and Methanol | ChemicalBook[3] |

| pKa (Predicted) | 5.30 ± 0.23 | ChemicalBook[3] |

Spectroscopic Data

Spectroscopic analysis provides the definitive structural confirmation of the synthesized compound. Based on its structure, the following spectral characteristics are expected.

| Technique | Expected Signature |

| ¹H NMR | - A sharp singlet around 3.9 ppm (3H, corresponding to the -OCH₃ protons).- A singlet around 8.0 ppm (2H, corresponding to the two equivalent aromatic protons at C2 and C6).- A broad singlet (variable position) corresponding to the phenolic -OH proton, which can be exchanged with D₂O. |

| ¹³C NMR | - Signal for the methyl carbon (~52 ppm).- Signals for aromatic carbons, including the carboxyl-substituted carbon (~120-130 ppm), the bromo-substituted carbons (~110 ppm), and the hydroxyl-substituted carbon (~150 ppm).- Signal for the ester carbonyl carbon (~165 ppm). |

| IR Spectroscopy | - A broad absorption band in the range of 3200-3500 cm⁻¹ (O-H stretch of the phenol).- A strong absorption band around 1700-1730 cm⁻¹ (C=O stretch of the ester).- Bands in the 1550-1600 cm⁻¹ region (C=C aromatic ring stretches).- A strong band around 1200-1300 cm⁻¹ (C-O stretch of the ester). |

| Mass Spectrometry (GC-MS) | - A molecular ion peak (M⁺) showing a characteristic isotopic pattern for two bromine atoms (peaks at m/z 308, 310, 312 with an approximate ratio of 1:2:1). |

Synthesis and Mechanistic Rationale

The most direct and reliable method for preparing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid precursor. This approach is favored for its high efficiency and operational simplicity.

Principle: Fischer-Speier Esterification

Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. For this specific synthesis, 3,5-dibromo-4-hydroxybenzoic acid is refluxed with an excess of methanol, which serves as both the reactant and the solvent. A strong acid, typically sulfuric acid (H₂SO₄), is used in catalytic amounts. The excess of methanol is crucial as it shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby maximizing the yield. This method is highly analogous to the synthesis of similar hydroxybenzoate esters.[4][5][6]

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating reaction monitoring and purification steps to ensure the integrity of the final product.

Materials:

-

3,5-dibromo-4-hydroxybenzoic acid (1.0 eq)

-

Methanol (reagent grade, ~20-30 mL per gram of carboxylic acid)

-

Concentrated Sulfuric Acid (H₂SO₄, ~0.1 eq)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromo-4-hydroxybenzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of methanol to the flask to dissolve the starting material. Under constant stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture such as 30% ethyl acetate in hexanes. The reaction is complete when the starting carboxylic acid spot is no longer visible (typically after 12-24 hours).

-

Work-up (Quenching & Extraction): Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol using a rotary evaporator. Dilute the residue with ethyl acetate.

-

Transfer the organic mixture to a separatory funnel and carefully wash it sequentially with a saturated aqueous solution of NaHCO₃ (to neutralize the acid catalyst and remove any unreacted carboxylic acid) and then with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/hexane) to afford this compound as a pure, white solid.

-

Characterization: Confirm the identity and purity of the final product by measuring its melting point and acquiring spectroscopic data (NMR, IR) to compare with established values.

Synthesis Workflow Visualization

The following diagram illustrates the key stages of the synthesis process, from reactants to the purified final product.

Caption: Fischer esterification workflow for this compound.

Applications in Synthetic Chemistry

This compound is not typically an end-product but rather a versatile intermediate in multi-step organic syntheses. The presence of three distinct functional groups—a phenolic hydroxyl, a methyl ester, and two bromo-substituents—allows for a wide range of subsequent chemical transformations.

-

Intermediate for Complex Molecules: It serves as a building block for more complex structures. For instance, it is used in the production of 4-hydroxy-3,5-di-pyridin-2-yl-benzoic acid methyl ester.[2]

-

Handle for Cross-Coupling Reactions: The C-Br bonds are amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds at the 3 and 5 positions.

-

Proteomics Research Chemical: The compound is also supplied as a specialty chemical for applications in proteomics research, although its specific role in this field is proprietary.[7]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

GHS Hazard Classification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1]

-

Recommended Precautions (P-statements):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

Conclusion

This compound is a well-characterized aromatic compound with significant utility as a synthetic intermediate. Its preparation via Fischer esterification is a robust and scalable process. The multiple functional sites on the molecule provide a platform for diverse chemical modifications, making it a valuable tool for researchers in synthetic chemistry and drug development. Adherence to established safety protocols is essential for its handling.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 3,5-dibromo-4-methylbenzoate. National Center for Biotechnology Information. [Link]

-

Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. This compound. [Link]

-

PubChem. 3,5-Dibromo-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. 3,5-Dibromo-4-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supplementary Information for "A mild and efficient protocol for the synthesis of esters from alcohols using HBr/H₂O₂". [Link]

- Google Patents.

-

ResearchGate. (PDF) Methyl 3,5-dibromo-4-methylbenzoate. [Link]

-

PrepChem.com. Synthesis of methyl 3-hydroxybenzoate. [Link]

Sources

- 1. This compound | C8H6Br2O3 | CID 726975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound CAS#: 41727-47-3 [amp.chemicalbook.com]

- 4. Methyl 3-bromo-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Methyl 3-bromo-4,5-dihydroxybenzoate | 65841-10-3 | Benchchem [benchchem.com]

- 7. scbt.com [scbt.com]

"physicochemical properties of Methyl 3,5-dibromo-4-hydroxybenzoate"

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3,5-dibromo-4-hydroxybenzoate

Abstract

This compound is a halogenated aromatic ester of significant interest to the chemical, pharmaceutical, and material science sectors. Its utility primarily lies in its role as a versatile synthetic intermediate, where the strategic placement of bromine atoms and functional groups—a phenolic hydroxyl and a methyl ester—offers a platform for diverse chemical transformations. This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the molecule's characteristics for synthesis, quality control, and application development. The document covers molecular identity, physical and chemical properties, spectroscopic and chromatographic characterization, and essential safety protocols, grounding all claims in authoritative data to ensure scientific integrity.

Molecular Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all scientific research and development. This compound is characterized by a substituted benzene ring, a structural motif common in medicinal chemistry. The molecule's reactivity and physical behavior are dictated by its three key functional groups: a nucleophilic phenolic hydroxyl group, an electrophilic methyl ester, and two electron-withdrawing bromine atoms positioned ortho to the hydroxyl group. These features create a molecule with distinct regions of electron density, influencing its solubility, acidity, and reactivity in further synthetic steps.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 41727-47-3 | [1][2][3][4] |

| Molecular Formula | C₈H₆Br₂O₃ | [1][2][3][4] |

| Molecular Weight | 309.94 g/mol | [1][3][4] |

| IUPAC Name | This compound | [2][3][4] |

| Synonyms | 3,5-Dibromo-4-hydroxybenzoic acid methyl ester, Methyl dibromosalicylate | [1][4] |

| InChI Key | NVGJGYZKXBLIKY-UHFFFAOYSA-N | [1][2][3] |

| SMILES | COC(=O)C1=CC(Br)=C(O)C(Br)=C1 |[1][2][3] |

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical parameters that influence its behavior during synthesis, formulation, and in biological systems. The data presented below are compiled from various chemical suppliers and databases, providing a robust profile of the compound.

Table 2: Summary of Key Physicochemical Data

| Property | Value | Notes | Source(s) |

|---|---|---|---|

| Appearance | White to off-white solid/powder | [1][2][5] | |

| Melting Point | 119 - 125 °C | A narrow range indicates high purity. | [1][2][4] |

| Boiling Point | 297.2 ± 35.0 °C | Predicted value. | [1][5] |

| Solubility | Slightly soluble in water. Slightly soluble in DMSO and Methanol. | The molecule has both polar (OH, ester) and non-polar (aromatic ring, Br) character. | [1][4][5][6] |

| Density | ~1.96 g/cm³ | Rough estimate. | [5] |

| pKa | 5.30 ± 0.23 | Predicted value for the phenolic hydroxyl group. |[1] |

Solubility Profile: A Balancing Act

The solubility of this compound is a direct consequence of its molecular structure. It is described as slightly soluble in water[1][4][5][6]. This limited aqueous solubility is expected, as the large, hydrophobic, brominated aromatic ring constitutes a significant portion of the molecule. While the phenolic hydroxyl and methyl ester groups can participate in hydrogen bonding with water, their contribution is insufficient to overcome the molecule's overall lipophilic nature.

Conversely, it exhibits slight solubility in polar organic solvents like methanol and dimethyl sulfoxide (DMSO)[1]. This is because these solvents can effectively solvate both the polar functional groups and the non-polar aromatic backbone. This solubility profile is a critical consideration for reaction chemistry, dictating the choice of solvent to ensure a homogeneous reaction medium, and for purification methods such as recrystallization.

Thermal Stability and Purity Indication

The melting point of a crystalline solid is a fundamental property that serves as a key indicator of its identity and purity. For this compound, the reported melting point falls within the range of 119-125 °C[1][2][4]. A sharp, well-defined melting point within this range is indicative of a high-purity sample. Impurities typically depress and broaden the melting point range. The compound is stable under normal storage conditions, though it should be kept in a cool, dry, and well-sealed container to prevent degradation[4][7].

Acidity and Reactivity

The predicted pKa of 5.30 for the phenolic hydroxyl group is a crucial parameter that governs the molecule's behavior in acidic and basic environments[1]. This value, which is significantly more acidic than phenol itself (pKa ≈ 10), is a direct result of the powerful electron-withdrawing inductive effects of the two ortho-bromine substituents and the ester group. This enhanced acidity means the hydroxyl proton can be readily removed by a moderately strong base, forming a phenoxide ion. This phenoxide is a potent nucleophile and is the key to the compound's utility as a synthetic intermediate, for instance, in Williamson ether synthesis to introduce diverse side chains.

Analytical Characterization: Establishing Identity and Purity

In any research or drug development context, verifying a compound's structure and assessing its purity is non-negotiable. A combination of spectroscopic and chromatographic techniques provides a self-validating system to ensure the material's integrity.

Spectroscopic Fingerprinting

Spectroscopic analysis provides a detailed picture of the molecule's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to be simple and diagnostic. It should feature a singlet for the two equivalent aromatic protons, a singlet for the acidic phenolic proton (which may be broad and its position solvent-dependent), and a singlet around 3.9 ppm for the three protons of the methyl ester group.

-

¹³C NMR : The carbon spectrum will reveal the number of unique carbon environments, confirming the presence of the ester carbonyl, the aromatic carbons (including those bonded to bromine, hydroxyl, and the ester), and the methyl carbon of the ester.

-

-

Mass Spectrometry (MS) : Mass spectrometry is definitive for confirming molecular weight. The mass spectrum will show a molecular ion peak (M⁺) at m/z 310. A critical confirmatory feature is the isotopic pattern caused by the two bromine atoms (⁵⁰% ⁷⁹Br, ⁵⁰% ⁸¹Br). This results in a characteristic triplet of peaks for the molecular ion at M, M+2, and M+4 in an approximate intensity ratio of 1:2:1, providing unequivocal evidence for the presence of two bromine atoms[3].

-

Infrared (IR) Spectroscopy : The IR spectrum confirms the presence of the key functional groups. Expected characteristic absorption bands include a broad O-H stretch for the phenolic hydroxyl group (around 3300-3500 cm⁻¹), a sharp and strong C=O stretch for the ester carbonyl (around 1700-1730 cm⁻¹), and C-Br stretches in the fingerprint region (typically below 700 cm⁻¹).

Chromatographic Purity Assessment: A Standard Protocol

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of non-volatile organic compounds. The following protocol is based on established methods for analyzing this molecule and serves as a reliable starting point for quality control[8].

Rationale for Method Selection: The choice of a reverse-phase method is logical due to the compound's significant non-polar character. A C18 stationary phase provides a hydrophobic surface that interacts with the brominated aromatic ring. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound by modulating the solvent strength. The addition of an acid (like phosphoric or formic acid) to the mobile phase is critical; it suppresses the ionization of the acidic phenolic hydroxyl group, ensuring a single, sharp, and well-retained peak for accurate quantification[8].

Step-by-Step Experimental Protocol for RP-HPLC Analysis:

-

Column: Newcrom R1 or equivalent C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water containing 0.1% phosphoric acid (or 0.1% formic acid for MS compatibility). A typical starting gradient could be 45:55 (v/v) Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or acetonitrile to a known concentration (e.g., 0.1 mg/mL).

-

Injection: Inject 10 µL of the sample solution into the HPLC system.

-

Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: Experimental workflow for RP-HPLC purity analysis.

Synthetic Utility and Safety Considerations

Role in Synthesis

This compound is not typically an end-product but rather a valuable building block. Its primary documented use is as a precursor in the synthesis of more complex molecules, such as 4-hydroxy-3,5-di-pyridin-2-yl-benzoic acid methyl ester[1][2][4]. This highlights its role in Suzuki or Stille coupling reactions where the bromine atoms can be substituted. Furthermore, it can be a byproduct in the synthesis of the mono-brominated version, methyl 3-bromo-4-hydroxybenzoate, if the reaction conditions are not strictly controlled[9].

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential. This compound is classified as an irritant.

-

GHS Hazards : It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3].

-

Handling : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder[7][10].

-

Storage : The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents[4][7].

Conclusion

This compound is a well-characterized synthetic intermediate with a defined set of physicochemical properties. Its structure, featuring a reactive phenolic hydroxyl group and two bromine atoms suitable for cross-coupling reactions, makes it a valuable precursor in medicinal chemistry and organic synthesis. Its limited water solubility, distinct melting point, and characteristic spectroscopic fingerprint provide researchers with the necessary data for its effective use and quality control. This guide has consolidated these critical technical details, offering a reliable reference for scientists leveraging this compound in their research and development endeavors.

References

- 1. This compound CAS#: 41727-47-3 [amp.chemicalbook.com]

- 2. This compound, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | C8H6Br2O3 | CID 726975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 5. echemi.com [echemi.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of Methyl 3,5-dibromo-4-hydroxybenzoate

Abstract

This technical guide provides a comprehensive analysis of the solubility of methyl 3,5-dibromo-4-hydroxybenzoate, a key intermediate in pharmaceutical synthesis and a member of the halogenated p-hydroxybenzoic acid ester family. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility, drawing parallels with structurally similar analogs like methylparaben. The core of this guide is a detailed, field-proven experimental protocol for determining thermodynamic solubility using the robust shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. Furthermore, we delve into the critical factors influencing solubility, namely solvent polarity, temperature, and pH, providing researchers, scientists, and drug development professionals with the necessary tools to both predict and empirically determine the solubility profile of this compound. This guide is structured to empower the user to generate reliable and reproducible solubility data, a cornerstone for successful formulation development, process chemistry, and preclinical assessment.

Introduction and Physicochemical Profile